Cas no 900640-86-0 (4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole)
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 4-(CHLOROMETHYL)-2-(2,4-DIMETHOXYPHENYL)-1,3-THIAZOLE
- 4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole
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- Inchi: 1S/C12H12ClNO2S/c1-15-9-3-4-10(11(5-9)16-2)12-14-8(6-13)7-17-12/h3-5,7H,6H2,1-2H3
- InChI Key: VSGHNBRTGHXMCU-UHFFFAOYSA-N
- SMILES: S1C=C(CCl)N=C1C1=CC=C(OC)C=C1OC
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C650875-50mg |
4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole |
900640-86-0 | 50mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C650875-100mg |
4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole |
900640-86-0 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C650875-500mg |
4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole |
900640-86-0 | 500mg |
$ 340.00 | 2022-04-01 | ||
| A2B Chem LLC | AV26889-50mg |
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole |
900640-86-0 | 95% | 50mg |
$84.00 | 2023-12-29 | |
| A2B Chem LLC | AV26889-100mg |
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole |
900640-86-0 | 95% | 100mg |
$112.00 | 2023-12-29 | |
| A2B Chem LLC | AV26889-250mg |
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole |
900640-86-0 | 95% | 250mg |
$146.00 | 2023-12-29 | |
| A2B Chem LLC | AV26889-500mg |
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole |
900640-86-0 | 95% | 500mg |
$243.00 | 2023-12-29 | |
| A2B Chem LLC | AV26889-1g |
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole |
900640-86-0 | 95% | 1g |
$334.00 | 2023-12-29 | |
| Chemenu | CM482066-1g |
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole |
900640-86-0 | 95%+ | 1g |
$362 | 2023-01-04 | |
| Enamine | EN300-30551-0.05g |
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole |
900640-86-0 | 98% | 0.05g |
$64.0 | 2023-02-14 |
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole
Exploring the Properties and Applications of 4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole (CAS No. 900640-86-0)
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole, identified by the CAS registry number CAS No. 900640-86-0, is a compound of significant interest in contemporary chemical research and industrial applications. This thiazole derivative has garnered attention due to its unique structural features and potential utility in various fields, including pharmaceuticals, agrochemicals, and material science.
The molecular structure of this compound is characterized by a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The substituents on the thiazole ring include a chloromethyl group at position 4 and a dimethoxyphenyl group at position 2. These substituents not only influence the electronic properties of the molecule but also play a crucial role in determining its reactivity and biological activity.
Recent studies have highlighted the potential of 4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel anti-inflammatory agents and anticancer drugs. The presence of the dimethoxyphenyl group imparts significant lipophilicity to the molecule, enhancing its ability to cross cellular membranes and interact with target proteins.
In terms of chemical synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution reactions and coupling reactions. The chloromethyl group serves as a versatile functional group that can be readily modified to introduce additional substituents or to form new bonds with other molecules.
The stability and reactivity of CAS No. 900640-86-0 have been extensively studied under different conditions. Experimental data indicate that the compound exhibits good thermal stability and is resistant to hydrolysis under neutral conditions. However, it can undergo nucleophilic substitution reactions under basic conditions, making it a valuable precursor for the synthesis of more complex molecules.
In addition to its role in drug discovery, this thiazole derivative has shown promise in agrochemical applications. Its ability to inhibit certain enzymes associated with plant pathogens has led to investigations into its potential as a fungicide or herbicide component.
The latest research on this compound has also focused on its application in material science. For example, studies have explored the use of this thiazole derivative as a building block for constructing advanced materials with tailored electronic properties.
In conclusion, 4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole (CAS No. 900640-86-0) represents a valuable compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an attractive candidate for further research and development in both academic and industrial settings.
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